1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Catalog No.
S565982
CAS No.
35193-63-6
M.F
C20H13O4P
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

CAS Number

35193-63-6

Product Name

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

IUPAC Name

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Molecular Formula

C20H13O4P

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O

Synonyms

1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (+-)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (R)-isomer, 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, (S)-isomer, 1,1'-binaphthyl-2,2'-diylhydrogenphosphate, BDHP cpd

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O

Organocatalysis:

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate exists in two enantiomeric forms, namely (R)- and (S)-. Both forms have found applications as organocatalysts, meaning they can accelerate chemical reactions without being consumed themselves.

  • (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

    This enantiomer has been shown to be effective in facilitating the controlled ring-opening homopolymerization and copolymerization of ε-caprolactone (cyclic ester). This research, published in the Journal of the American Chemical Society, demonstrates how the catalyst controls the formation of specific polymer architectures [].

  • (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

    Additionally, this same enantiomer can be used as an additive along with a copper catalyst to achieve higher catalytic activity in Sonogashira-type reactions. This finding, reported in the journal Advanced Synthesis & Catalysis, highlights the potential of the catalyst to improve the efficiency of these important cross-coupling reactions [].

Other Potential Applications:

While the research on 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is still ongoing, its unique properties suggest potential applications in other areas of scientific research. Its chiral nature and ability to bind to various substrates make it a promising candidate for:

  • Asymmetric catalysis: This field focuses on developing catalysts that favor the formation of one enantiomer over another in chemical reactions.
  • Material science: The ability of the molecule to self-assemble and interact with other molecules could be useful for designing new materials with specific functionalities.
Origin and Significance

BINAPO is not naturally occurring. It is a synthetic derivative of binaphthyl, a molecule derived from two naphthalene rings linked together. Its significance lies in its ability to induce chirality in chemical reactions. As many biological molecules are chiral, BINAPO plays a crucial role in the development of drugs and other chiral pharmaceuticals [].


Molecular Structure Analysis

BINAPO possesses a rigid, C2-symmetric structure with two phosphate groups attached to the central binaphthyl core at the 2,2' positions []. The key feature is the chirality at the binaphthyl core. There are two enantiomers of BINAPO, designated as (R)-BINAPO and (S)-BINAPO, which are mirror images of each other. This chirality allows BINAPO to differentiate between and selectively react with different enantiomers of other molecules during catalysis [].


Chemical Reactions Analysis

Synthesis

BINAPO can be synthesized through several methods, commonly via the condensation of a dihydroxybinaphthyl derivative with a phosphoramidic acid dichloride [].

(R)-BINAPO synthesis (example):

(R)-2,2'-Dihydroxy-1,1'-binaphthalene + P(NMe2)3Cl2 ----> (R)-BINAPO + 2 HCl + 3 NMe2Cl
Reactions as a Ligand

BINAPO's primary application is as a ligand in asymmetric catalysis. It forms complexes with transition metals, which then act as catalysts for various reactions. The chirality of BINAPO transfers to the product, leading to the formation of a specific enantiomer in excess.

Example

Rh(I)-BINAPO complexes are used as catalysts for the asymmetric hydrocarboxylation of alkenes.

(R)-BINAPO mediated hydrocarboxylation (example):

Rh(I)-(R)-BINAPO + alkene + CO2 + H2 ----> (R)-enantiomer of carboxylic acid
Decomposition

BINAPO's mechanism of action relies on its ability to form a chiral pocket around the metal center in a catalyst complex. This pocket preferentially binds to one enantiomer of the substrate molecule in the reaction, leading to the formation of the desired enantiomeric product in excess []. The specific details of the mechanism depend on the particular reaction being catalyzed.

1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate is primarily utilized as a chiral ligand in several catalytic reactions:

  • Hydrocarboxylation Reactions: It facilitates the formation of carboxylic acids from alkenes in the presence of transition metals like palladium and rhodium .
  • Asymmetric Dipolar Cycloaddition: The compound forms complexes with rhodium, which mediates the asymmetric dipolar cycloaddition of diazo compounds, leading to enantiomerically enriched products .
  • Resolution of Racemic Amines: It has been successfully employed to resolve racemic amines that are challenging to separate through conventional methods .

While specific biological activities of 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate are not extensively documented, its chiral nature suggests potential applications in pharmaceuticals where chirality plays a crucial role in biological activity. Chiral ligands are often pivotal in drug development for enhancing the efficacy and reducing side effects by ensuring that only the desired enantiomer is active .

The synthesis of 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate typically involves:

  • Phosphorylation of Binaphthol: The compound can be synthesized through the phosphorylation of binaphthol derivatives using phosphorus oxychloride or phosphoric acid under controlled conditions.
  • Chiral Resolution Techniques: Enantiomers can be separated from racemic mixtures using chromatographic methods or by employing chiral resolving agents during synthesis .

The applications of 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate extend across various fields:

  • Catalysis: Widely used as a chiral ligand in asymmetric synthesis for pharmaceuticals and fine chemicals.
  • Research: Employed in studies related to stereochemistry and asymmetric catalysis.
  • Material Science: Potential applications in developing novel materials due to its unique structural properties .

Interaction studies involving 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate focus on its ability to form complexes with various metal catalysts. These interactions are crucial for understanding its effectiveness as a chiral ligand. Studies have shown that the choice of metal and reaction conditions significantly influence the selectivity and yield of the desired products when using this compound as a ligand .

Several compounds share structural similarities with 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,1'-Binaphthyl-2,2'-diyl hydrogen phosphateChiral ligandEffective in asymmetric dipolar cycloaddition; widely used in pharmaceuticals
2,2'-Dihydroxy-1,1'-binaphthylChiral alcoholLacks phosphorus; primarily serves as a precursor for other reactions
4-Hydroxydinaphtho[2,1-dioxaphosphepin]DioxaphosphepinContains additional oxygen; used in different catalytic contexts
(R)-(-)-Binaphthalene-2,2'-diyl phosphateChiral ligandSimilar applications but may have different selectivity profiles

The unique aspect of 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate lies in its dual functionality as both a chiral ligand and its ability to mediate specific reactions effectively compared to other similar compounds.

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35193-63-6
39648-67-4
35193-64-7

Wikipedia

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Dates

Modify: 2023-08-15
Guo et al. Asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes with a new trifluoromethoxylation reagent. Nature Chemistry, doi: 10.1038/nchem.2711, published online 23 January 2017
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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